N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 7, and a fluorobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Chlorination: The benzothiazole ring is then chlorinated at positions 4 and 7 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with 4-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Derivatives with different substituents on the benzothiazole ring.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Hydrolysis: 4-fluorobenzoic acid and 2-amino-4,7-dichlorobenzothiazole.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide can be compared with other similar compounds, such as:
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide: Lacks the fluorine atom on the benzamide moiety.
4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide: Contains an acetyl group instead of a fluorine atom.
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: Has an ethoxy group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-9-5-6-10(16)12-11(9)18-14(21-12)19-13(20)7-1-3-8(17)4-2-7/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJDVIIHKLUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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